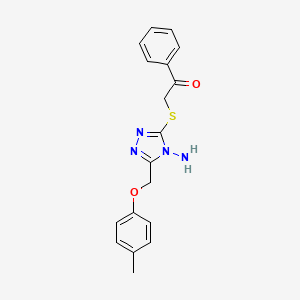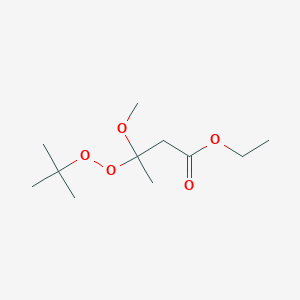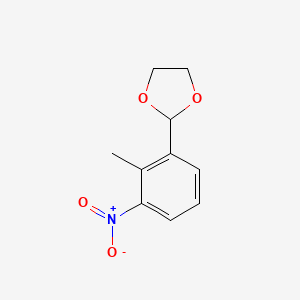
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a 2-methyl-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux with a suitable acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of solid acid catalysts can also be advantageous in terms of catalyst recovery and reuse.
化学反応の分析
Types of Reactions
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxolane ring can be opened under acidic or basic conditions to yield the corresponding aldehyde and ethylene glycol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions can be achieved using hydrochloric acid, while basic conditions can be achieved using sodium hydroxide.
Major Products Formed
Oxidation: The major product is 2-methyl-3-nitrobenzoic acid.
Reduction: The major product is 2-(2-methyl-3-aminophenyl)-1,3-dioxolane.
Substitution: The major products are 2-methyl-3-nitrobenzaldehyde and ethylene glycol.
科学的研究の応用
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving dioxolane rings.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
作用機序
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The dioxolane ring can also be hydrolyzed to release the corresponding aldehyde and ethylene glycol, which can further participate in metabolic processes.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitrophenol: This compound has a similar nitro group but lacks the dioxolane ring.
2-Methyl-3-nitrophenylacetic acid: This compound has a similar nitro group and an acetic acid moiety instead of the dioxolane ring.
Uniqueness
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is unique due to the presence of both the nitro group and the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
127693-25-8 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
2-(2-methyl-3-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11NO4/c1-7-8(10-14-5-6-15-10)3-2-4-9(7)11(12)13/h2-4,10H,5-6H2,1H3 |
InChIキー |
CPTDULVBLWSGIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


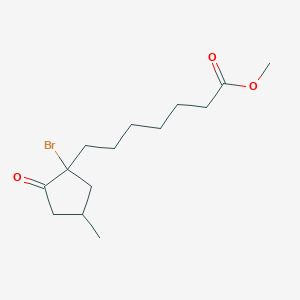
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)

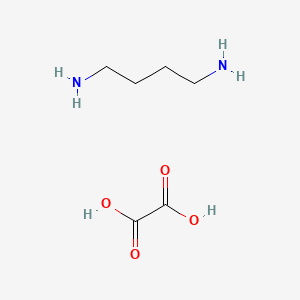
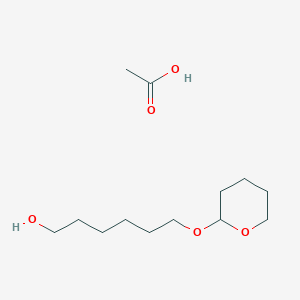
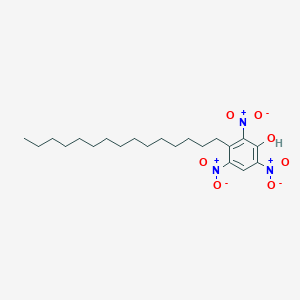
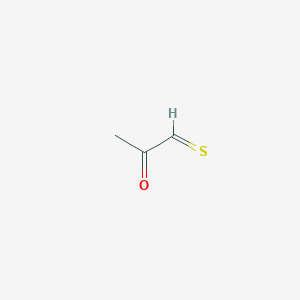
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
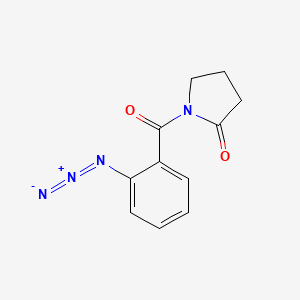
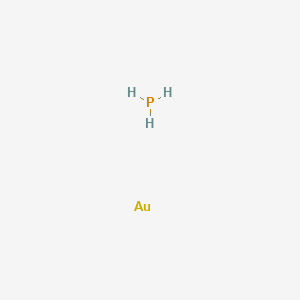

![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
